molecular formula C11H16ClN3O B3363318 3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide CAS No. 1019068-38-2

3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide

Cat. No. B3363318
CAS RN: 1019068-38-2
M. Wt: 241.72 g/mol
InChI Key: WWSZNZDMXOUYSK-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)propanamide is a specialty product used for proteomics research . Its molecular formula is C11H16ClN3O, and it has a molecular weight of 241.72 g/mol .


Molecular Structure Analysis

The molecular structure of this compound involves a cyclopentyl group attached to a pyrazole ring, which is further connected to a propanamide group with a chlorine atom . Further structural analysis, such as the presence of π···π interactions or C-H∙∙∙Cl interactions, would require more specific experimental data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the available literature. It is known that the compound has a molecular weight of 241.72 g/mol .

Scientific Research Applications

Applications in Drug Metabolism and Pharmacokinetics

The study of cytochrome P450 isoforms in human liver microsomes reveals the importance of using selective chemical inhibitors to understand the metabolism of drugs, including pyrazole derivatives. Such inhibitors are crucial in predicting drug-drug interactions in pharmacokinetics (Khojasteh et al., 2011).

Synthesis and Chemistry of Pyrazolines

Pyrazolines, closely related to pyrazoles, play a significant role in the synthesis of structurally unique compounds. Their ability to undergo various chemical transformations highlights their utility in creating novel chemical entities for potential therapeutic applications (Baumstark et al., 2013).

Role in Medicinal Chemistry

Pyrazole derivatives are extensively studied for their therapeutic potentials, such as antimicrobial, anti-inflammatory, and anticancer activities. These compounds serve as a valuable scaffold in the design of new drugs, demonstrating the versatility of pyrazole-based structures in medicinal chemistry (Shaaban et al., 2012).

Anticancer Applications

The synthesis of pyrazoline derivatives has been explored for the development of new anticancer agents, showcasing the significance of pyrazoline in drug design and discovery. Such studies emphasize the role of pyrazoline derivatives in targeting various cancer types and their potential in chemotherapy (Ray et al., 2022).

Mechanism of Action

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , suggesting that this could be a potential target. The role of this target in the biological system would need further investigation.

Mode of Action

The related compound mentioned earlier was found to have a significant interaction with the lmptr1 pocket . This interaction could potentially lead to changes in the function of the target, affecting the biological system.

Result of Action

The interaction with the lmptr1 pocket suggests that it could have significant effects at the molecular level .

properties

IUPAC Name

3-chloro-N-(2-cyclopentylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-7-5-11(16)14-10-6-8-13-15(10)9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSZNZDMXOUYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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